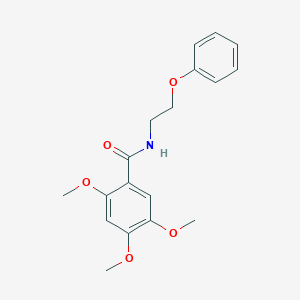
2,4,5-trimethoxy-N-(2-phenoxyethyl)benzamide
Descripción general
Descripción
2,4,5-trimethoxy-N-(2-phenoxyethyl)benzamide, also known as TPA023, is a chemical compound that belongs to the benzamide family. It is a potent and selective agonist of GABA-A receptors, which are the main inhibitory neurotransmitters in the central nervous system. TPA023 has gained attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders. In
Mecanismo De Acción
2,4,5-trimethoxy-N-(2-phenoxyethyl)benzamide acts as a selective agonist of GABA-A receptors, which are the main inhibitory neurotransmitters in the central nervous system. GABA-A receptors are composed of five subunits, and this compound selectively binds to the α2 and α3 subunits of the receptor. This binding enhances the activity of the receptor, leading to increased inhibition of neuronal activity. The exact mechanism of action of this compound is not fully understood, but it is thought to involve modulation of the conformational changes that occur in the receptor upon binding of GABA or other ligands.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily due to its agonistic activity on GABA-A receptors. This leads to increased inhibition of neuronal activity, resulting in anxiolytic, anticonvulsant, and sedative effects. This compound has also been shown to reduce alcohol consumption in rats, which may be due to its ability to reduce the rewarding effects of alcohol. Additionally, this compound has been shown to enhance the activity of antidepressant drugs, suggesting that it may have potential as an adjunct therapy for depression and anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,4,5-trimethoxy-N-(2-phenoxyethyl)benzamide in lab experiments is its high selectivity for the α2 and α3 subunits of GABA-A receptors. This allows for more specific targeting of these receptors, which may be beneficial in studying the physiological and biochemical effects of these receptors. However, one limitation of using this compound is its potential for off-target effects, as it may bind to other receptors or proteins in the brain. Additionally, the complex synthesis process of this compound may limit its availability for lab experiments.
Direcciones Futuras
There are several future directions for the study of 2,4,5-trimethoxy-N-(2-phenoxyethyl)benzamide. One area of research is the potential therapeutic applications of this compound in various neurological and psychiatric disorders. Further studies are needed to determine the efficacy and safety of this compound in humans, as well as its potential as an adjunct therapy for current treatments. Another area of research is the development of more selective and potent agonists of GABA-A receptors, which may have improved therapeutic potential compared to this compound. Finally, the development of more efficient and cost-effective synthesis methods for this compound may increase its availability for lab experiments and potential therapeutic applications.
Aplicaciones Científicas De Investigación
2,4,5-trimethoxy-N-(2-phenoxyethyl)benzamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal models. This compound has also been investigated for its potential to treat alcohol addiction, as it has been shown to reduce alcohol consumption in rats. Additionally, this compound has shown promise in the treatment of depression and anxiety disorders, as it enhances the activity of GABA-A receptors, which are known to be involved in these disorders.
Propiedades
IUPAC Name |
2,4,5-trimethoxy-N-(2-phenoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-21-15-12-17(23-3)16(22-2)11-14(15)18(20)19-9-10-24-13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFMVWKQOZKGJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NCCOC2=CC=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



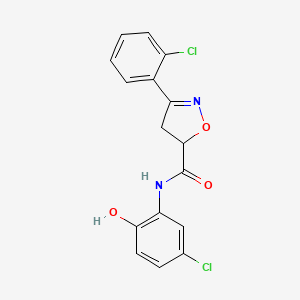
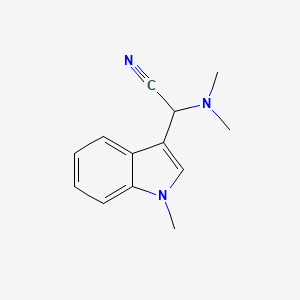
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide](/img/structure/B4191010.png)
![2-[(4-bromobenzyl)thio]-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B4191016.png)
![2-[(4-methylbenzyl)thio]-6-nitro-1H-benzimidazole](/img/structure/B4191034.png)
![{[2-(benzyloxy)-1-naphthyl]methyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B4191040.png)
![3-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4191045.png)
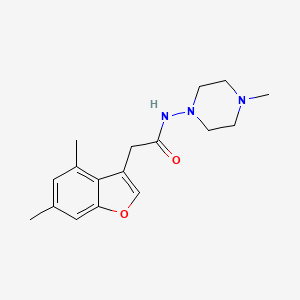
![N-(3-acetylphenyl)-N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4191049.png)
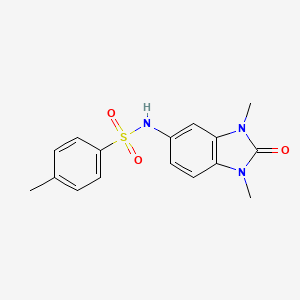
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4191056.png)
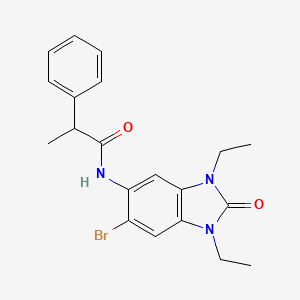
amino]-2,4-dimethylphenyl}sulfonyl)amino]phenyl}acetamide](/img/structure/B4191079.png)
![N-(4-iodo-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4191084.png)